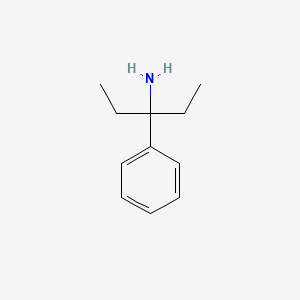

3-Phenylpentan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenylpentan-3-amine is a primary amino compound that belongs to the class of phenylalkylamines. It is characterized by the presence of an ethyl group and a phenyl group attached to the same carbon atom, making it a chiral molecule. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenylpentan-3-amine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1-propanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 1-ethyl-1-phenylpropylamine often involves catalytic hydrogenation of the corresponding nitrile or oxime derivatives. This method is favored due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed:

Oxidation: 1-Phenyl-1-propanone or 1-phenylpropanal.

Reduction: Secondary or tertiary amines.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

3-Phenylpentan-3-amine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including:

- Oxidation : Producing nitro compounds and amides.

- Reduction : Yielding secondary or tertiary amines.

- Substitution Reactions : Resulting in nitrophenyl derivatives and halogenated phenyl compounds.

The ability to modify the amine group facilitates the synthesis of a range of derivatives that can be tailored for specific applications.

Biological Applications

Biocatalytic Processes

Research has indicated that this compound can be utilized in biocatalytic processes, particularly through the action of amine dehydrogenases (AmDHs). These enzymes can efficiently convert carbonyl compounds into amines, showcasing high stereoselectivity. For instance, studies have demonstrated that specific AmDHs can convert substituted phenylacetones into their corresponding amines with excellent yields and enantiomeric purity .

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine release. This suggests possible stimulant properties that could be beneficial for treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Narcolepsy

Moreover, its interactions with specific receptors may modulate their activity, although detailed mechanisms remain to be elucidated.

Pharmacological Insights

Vasorelaxant Activity

Recent studies have highlighted the vasorelaxant properties of this compound analogues. For example, a study demonstrated that a related compound could induce relaxation in rat aorta without blocking alpha-adrenoceptors or relying on endothelial function . This finding opens avenues for developing new treatments for cardiovascular conditions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Yield/Selectivity |

|---|---|---|

| Oxidation | Nitro compounds, amides | High |

| Reduction | Secondary/tertiary amines | Moderate to high |

| Substitution | Nitrophenyl derivatives | Variable |

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Phenyl group at the third carbon | Potential stimulant effects |

| N-(1-Pentyl)-N-(2-methylphenyl)amine | Different alkyl and aryl substituents | Varies in pharmacological effects |

| 2-Methyl-2-phenylpentan-3-amine | Methyl group substitution | Exhibits stimulant effects similar to amphetamines |

Case Studies

-

Enzymatic Synthesis of Amines :

A study utilized Bb-PhAmDH to convert phenylacetone derivatives into corresponding amines with over 93% conversion rates within 48 hours, demonstrating the efficiency of biocatalysts in synthesizing amine compounds . -

Vasorelaxation Studies :

Research on FK70 (a derivative of this compound) showed significant vasorelaxant effects in rat models, indicating its potential therapeutic use in managing hypertension .

Mécanisme D'action

The mechanism of action of 1-ethyl-1-phenylpropylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

1-Phenylpropan-1-amine: A primary amino compound with similar structural features but lacking the ethyl group.

Phenylpropanolamine: A compound with a hydroxyl group instead of an ethyl group, known for its use as a decongestant and appetite suppressant

Uniqueness: 3-Phenylpentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Propriétés

Numéro CAS |

30568-46-8 |

|---|---|

Formule moléculaire |

C11H17N |

Poids moléculaire |

163.26 g/mol |

Nom IUPAC |

3-phenylpentan-3-amine |

InChI |

InChI=1S/C11H17N/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4,12H2,1-2H3 |

Clé InChI |

JOGPHRRMASCZSC-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)(C1=CC=CC=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.